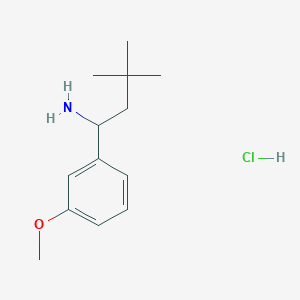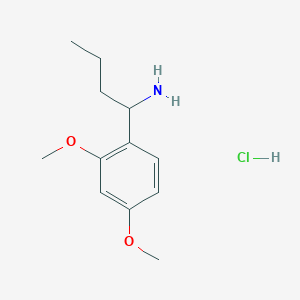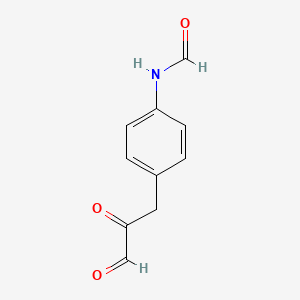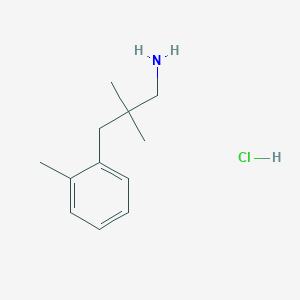![molecular formula C11H20N4O B1458153 N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine CAS No. 1692634-99-3](/img/structure/B1458153.png)
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine
Descripción general
Descripción
“N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine” is a compound with the CAS Number: 1692634-99-3 . It has a molecular weight of 224.31 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the use of 1,2,5- and 1,2,4-oxadiazole rings . These compounds were synthesized and fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C11H20N4O/c1-9-13-11(14-16-9)8-15(2)10-4-3-6-12-7-5-10/h10,12H,3-8H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 224.31 .Mecanismo De Acción
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine is a selective antagonist of the 5-HT6 receptor, which is predominantly expressed in the brain. The 5-HT6 receptor is involved in the regulation of cognitive function and is a promising target for the treatment of Alzheimer's disease. By blocking the 5-HT6 receptor, this compound enhances the activity of other neurotransmitters such as acetylcholine, which is important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to increase the release of acetylcholine in the brain, which is important for learning and memory. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine is a promising drug candidate for the treatment of Alzheimer's disease. However, there are some limitations to its use in lab experiments. For example, it is a complex molecule that requires a multi-step synthesis, which can be time-consuming and expensive. In addition, the selectivity of this compound for the 5-HT6 receptor may limit its use in studying other neurotransmitter systems.
Direcciones Futuras
There are several future directions for the development of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the evaluation of the efficacy and safety of this compound in clinical trials. In addition, further studies are needed to explore the potential use of this compound in the treatment of other neurological disorders. Finally, the development of new drugs that target the 5-HT6 receptor may provide additional options for the treatment of cognitive impairment associated with Alzheimer's disease.
Aplicaciones Científicas De Investigación
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine has been extensively studied for its potential therapeutic use in Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease and has also demonstrated a favorable safety profile in preclinical studies. Clinical trials of this compound are currently underway to evaluate its efficacy and safety in humans.
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-9-13-11(14-16-9)8-15(2)10-4-3-6-12-7-5-10/h10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBHBYHZOGFPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1458084.png)




![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B1458089.png)


